![molecular formula C32H42N4O4 B10773752 N-[(2S)-3-cyclohexyl-1-[[(2S,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10773752.png)
N-[(2S)-3-cyclohexyl-1-[[(2S,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GB88 is a synthetic organic compound known for its role as a selective non-peptide antagonist of the protease-activated receptor 2 (PAR2). This receptor is a G-protein-coupled receptor involved in various physiological processes, including inflammation and pain signaling . GB88 has been extensively studied for its potential therapeutic applications, particularly in the context of inflammatory diseases .
Preparation Methods
The synthesis of GB88 involves several steps, starting with the preparation of key intermediates. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods for GB88 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity .
Chemical Reactions Analysis
GB88 undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:
Reduction: Reduction reactions can modify the functional groups on GB88, potentially altering its antagonist properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of GB88 with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
GB88 has been widely used in scientific research due to its selective antagonism of PAR2. Some of its key applications include:
Mechanism of Action
GB88 exerts its effects by selectively binding to and inhibiting PAR2. This receptor is activated by proteolytic cleavage, which exposes a tethered ligand that interacts with the receptor’s binding site . GB88 prevents this interaction, thereby inhibiting the downstream signaling pathways associated with inflammation and pain . The molecular targets of GB88 include the G-protein-coupled signaling pathways and the β-arrestin pathways, both of which are involved in PAR2-mediated responses .
Comparison with Similar Compounds
GB88 is unique among PAR2 antagonists due to its non-peptide structure and high selectivity. Similar compounds include:
AZ8838: Another non-peptide PAR2 antagonist with distinct binding properties.
AZ3451: A small molecule antagonist that targets different binding pockets on PAR2.
These compounds highlight the diversity of PAR2 antagonists and the unique characteristics of GB88 in terms of its selectivity and mechanism of action .
Properties
Molecular Formula |
C32H42N4O4 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
N-[(2S)-3-cyclohexyl-1-[[(2S,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C32H42N4O4/c1-3-22(2)28(31(39)36-19-16-32(17-20-36)15-13-24-11-7-8-12-25(24)32)35-29(37)26(21-23-9-5-4-6-10-23)34-30(38)27-14-18-33-40-27/h7-8,11-15,18,22-23,26,28H,3-6,9-10,16-17,19-21H2,1-2H3,(H,34,38)(H,35,37)/t22-,26+,28+/m1/s1 |
InChI Key |
DCUDDCGUKZLQLN-ZEZZXZOMSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)[C@H](CC4CCCCC4)NC(=O)C5=CC=NO5 |
Canonical SMILES |
CCC(C)C(C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)C(CC4CCCCC4)NC(=O)C5=CC=NO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10773670.png)
![2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid](/img/structure/B10773679.png)
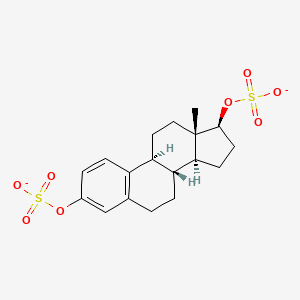
![2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10773692.png)
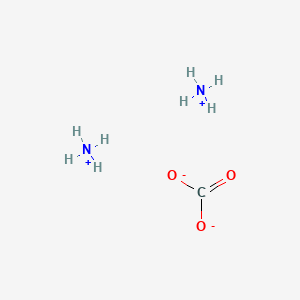
![4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B10773708.png)
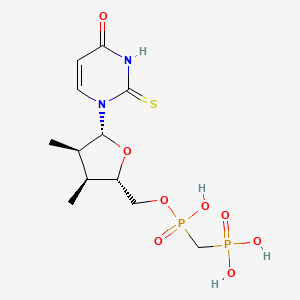
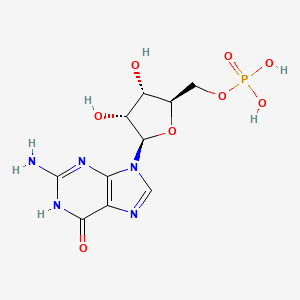
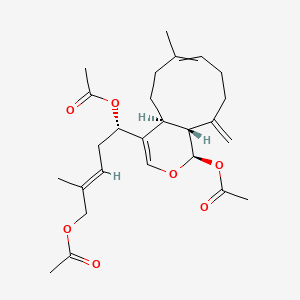
![4-(5-(4-Chlorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B10773733.png)
![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide](/img/structure/B10773737.png)
![2-(2-(4-(2,3-dihydro-1H-inden-2-ylamino)pyrido[3,4-d]pyrimidin-6-ylamino)ethoxy)ethanol](/img/structure/B10773738.png)
![(5S)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10773745.png)
![2-Ethynyl-4-methyl-6-{4-[1-(5-methylpyrazin-2-yl)piperidin-4-yl]piperidin-1-yl}pyrimidine](/img/structure/B10773751.png)
